molecular formula C11H11ClO2 B14007492 Methyl 2-chloro-6-cyclopropylbenzoate

Methyl 2-chloro-6-cyclopropylbenzoate

Cat. No.: B14007492
M. Wt: 210.65 g/mol
InChI Key: DADMZFBEOCLNHO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-cyclopropylbenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a cyclopropyl group at the 6-position of the benzene ring, with a methyl ester functional group at the carboxylate position. This compound is structurally significant due to its combination of electron-withdrawing (chloro) and sterically bulky (cyclopropyl) substituents, which influence its physicochemical properties and reactivity.

Key properties of methyl esters, including solubility, melting point, and stability, are often influenced by substituent patterns.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 2-chloro-6-cyclopropylbenzoate

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)10-8(7-5-6-7)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3

InChI Key

DADMZFBEOCLNHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-cyclopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the cyclopropyl group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of substituted benzoates such as 2-azido-6-cyclopropylbenzoate or 2-thiocyanato-6-cyclopropylbenzoate.

    Reduction: Formation of 2-chloro-6-cyclopropylbenzyl alcohol.

    Oxidation: Formation of cyclopropyl carboxylic acids or ketones.

Scientific Research Applications

Methyl 2-chloro-6-cyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-cyclopropylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-chloro-6-cyclopropylbenzoate, comparisons are drawn with structurally analogous benzoate esters and related compounds. The analysis focuses on substituent effects, purity, and functional group interactions.

Structural Analogs

Methyl 2-chlorobenzoate Lacks the cyclopropyl group at the 6-position. Comparative solubility and melting point data would typically show lower values than this compound due to reduced molecular weight and rigidity.

Methyl 6-cyclopropylbenzoate

  • Missing the chloro substituent at the 2-position.
  • The electron-donating cyclopropyl group may increase electron density on the aromatic ring, altering stability and reaction kinetics compared to the chloro-substituted derivative.

Methyl 2-nitro-6-methylbenzoate

  • Substitutes chloro with a nitro group and cyclopropyl with a methyl group.
  • The nitro group’s strong electron-withdrawing nature would significantly lower the ester’s pKa and enhance electrophilicity.

Purity and Analytical Profiles

  • Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) :
    While structurally distinct (a benzodiazepine vs. a benzoate ester), its analytical report highlights the absence of other active compounds . This underscores the importance of purity in methyl-substituted aromatic systems, a factor equally relevant to this compound in synthetic applications.

Hypothetical Data Table (Based on Substituent Trends)

Compound Melting Point (°C) Solubility (g/100 mL) LogP
This compound* ~95–110 (est.) ~0.05–0.1 (est.) ~3.2
Methyl 2-chlorobenzoate 40–45 0.15–0.20 2.8
Methyl 6-cyclopropylbenzoate 60–65 0.10–0.15 2.5

Research Findings and Limitations

  • Steric Effects : The cyclopropyl group in this compound introduces steric bulk, which may hinder reactions at the ester carbonyl compared to less-substituted analogs.
  • Purity : As demonstrated in Methylclonazepam’s analytical report , high-purity synthetic intermediates are critical for downstream applications, though direct purity data for the target compound is unavailable.

Key Challenges:

  • The provided evidence lacks explicit quantitative data for this compound, necessitating reliance on structural analogies.
  • Discrepancies in substituent types (e.g., nitro vs. chloro) complicate direct comparisons.

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